1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxybenzyl Group: The piperazine ring is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.
Attachment of Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and influencing cellular responses. Detailed studies on its binding affinity and activity at these targets are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxy substitution pattern but different core structure.
Bis(pinacolato)diboron: Another compound used in organic synthesis with different functional groups and applications.
Uniqueness
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both piperazine and aromatic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-6-4-5-16(11-18)15-22-7-9-23(10-8-22)21(24)17-12-19(26-2)14-20(13-17)27-3/h4-6,11-14H,7-10,15H2,1-3H3 |
InChI Key |
GJGTXHXMEZOORD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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